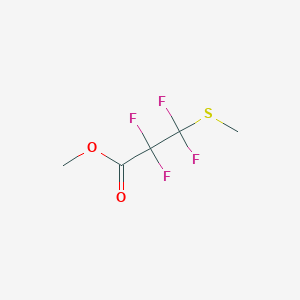

Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate

Cat. No. B8675304

M. Wt: 206.16 g/mol

InChI Key: AUELKTNAMGRYHT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04851161

Procedure details

A slurry of 24 g (0.50 mole) of 50% NaH/mineral oil in 140 ml of dry dimethyl sulfoxide was stirred while 24 g (0.50 mole) of methyl mercaptan was distilled in over a 2 hr. period. The mixture was then stirred until gas evolution became very slow after which the mixture was allowed to stand overnight. The resulting mixture was a thick paste which was diluted with 50 ml of dimethyl sulfoxide and charged into a 400 ml metal tube along with 33 g (0.75 mole) of carbon dioxide and 50 g (0.50 mole) of tetrafluoroethylene. The tube was shaken at 100° for 4 hr. The resulting solution was treated with 69.3 g (0.55 mole) of dimethyl sulfate. After an initial exotherm (maximum temperature, 50°), the mixture was stirred for 3 hr. Product was then removed under vacuum and fractionated to afford 63.9 g (62%) of methyl 3-methylthio-2,2,3,3-tetrafluoropropionate, bp 53° (10 mm, 1.3 kPa), IR (neat): 3020, 2970, and 2860 (satd CH), 1780 (C=O), and 1250-1100 cm-1 (C--F), 1H and 19F NMR agreed with the assigned structure.

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH3:3][SH:4].[C:5](=[O:7])=O.[F:8][C:9]([F:13])=[C:10]([F:12])[F:11].S([O:19][CH3:20])(OC)(=O)=O>CS(C)=O>[CH3:3][S:4][C:10]([F:12])([F:11])[C:9]([F:13])([F:8])[C:5]([O:19][CH3:20])=[O:7] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

CS

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

33 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(=C(F)F)F

|

Step Three

|

Name

|

|

|

Quantity

|

69.3 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then stirred until gas evolution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled in over a 2 hr

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted with 50 ml of dimethyl sulfoxide

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The tube was shaken at 100° for 4 hr

|

|

Duration

|

4 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After an initial exotherm (maximum temperature, 50°), the mixture was stirred for 3 hr

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Product was then removed under vacuum

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSC(C(C(=O)OC)(F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 63.9 g | |

| YIELD: PERCENTYIELD | 62% | |

| YIELD: CALCULATEDPERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |